1-Hexanol, 6-(trimethylsilyl)-
Overview
Description
1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi . It is a colorless liquid with a boiling point of about 167°C . It is soluble in alcohol and ether solvents, and slightly soluble in water . This compound can be used as reagents and intermediates in organic synthesis, playing the role of catalysis and protecting groups . It is commonly used in palladium-catalyzed reactions in organic synthesis, such as Suzuki coupling reactions and Heck reactions .
Synthesis Analysis
The preparation method of 1-Hexanol, 6-(trimethylsilyl)- generally involves reacting 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst to produce the target product .Molecular Structure Analysis
The molecular formula of 1-Hexanol, 6-(trimethylsilyl)- is C9H22OSi . The molar mass is 174.36 .Chemical Reactions Analysis
1-Hexanol, 6-(trimethylsilyl)- can be used as reagents and intermediates in organic synthesis, and play the role of catalysis and protecting groups in organic synthesis . It is commonly used in palladium-catalyzed reactions in organic synthesis, such as Suzuki coupling reactions and Heck reactions .Physical and Chemical Properties Analysis
1-Hexanol, 6-(trimethylsilyl)- has a density of 0.828±0.06 g/cm3 (Predicted) and a boiling point of 95-97 °C (Press: 15 Torr) . It is soluble in alcohol and ether solvents, and slightly soluble in water .Safety and Hazards
1-Hexanol, 6-(trimethylsilyl)- is an organic compound that generally has a certain degree of irritation . It is advised to avoid skin and eye contact when in contact . When using or handling 1-Hexanol, 6-(trimethylsilyl)-, it is recommended to follow the corresponding experimental practices and safe operating instructions .
Properties
IUPAC Name |
6-trimethylsilylhexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUOYWRXKQYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447182 | |
Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-47-3 | |
Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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